molecular formula C15H20N2O5 B2999712 methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate CAS No. 250789-96-9

methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate

Cat. No.: B2999712
CAS No.: 250789-96-9
M. Wt: 308.334
InChI Key: SYIQYBZRSZSZOY-UHFFFAOYSA-N
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Description

Methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate: is an organic compound with the molecular formula C15H20N2O5. It is a derivative of benzoic acid and is commonly used in organic synthesis and pharmaceutical research. The compound features a benzoate ester linked to a glycyl group protected by a tert-butoxycarbonyl (Boc) group.

Mechanism of Action

Target of Action

The primary targets of “methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate” are currently unknown. This compound is a derivative of benzoic acid and contains a tert-butoxycarbonyl (Boc) protected glycine residue . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that this compound may interact with proteins or enzymes in the body .

Mode of Action

The presence of the boc-protected glycine residue suggests that it may be involved in peptide bond formation during protein synthesis . The Boc group can be removed under acidic conditions, allowing the glycine residue to participate in peptide bond formation .

Biochemical Pathways

Given its potential role in protein synthesis, it may influence pathways involving protein turnover, signal transduction, or enzymatic reactions .

Pharmacokinetics

Its predicted properties include a melting point of 140-142°c, a boiling point of 5097±350°C, and a density of 1±006 g/cm3 . Its pKa is predicted to be 11.15±0.46, suggesting that it is weakly basic . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

Given its potential role in protein synthesis, it may influence the structure and function of proteins, potentially affecting cellular processes such as signal transduction, cell growth, and cell death .

Action Environment

The action of “this compound” may be influenced by various environmental factors. For instance, the pH of the environment may affect the removal of the Boc group and thus the compound’s ability to participate in peptide bond formation . Additionally, factors such as temperature, ionic strength, and the presence of other biomolecules may also influence its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate typically involves the following steps:

    Protection of Glycine: Glycine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling Reaction: The Boc-protected glycine is then coupled with 4-aminobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the intermediate.

    Esterification: The intermediate is esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: The ester group in methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The tert-butoxycarbonyl (Boc) group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Substitution Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: Trifluoroacetic acid (TFA).

    Substitution: Various electrophiles in the presence of a base.

Major Products:

    Hydrolysis: 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoic acid.

    Deprotection: Methyl 4-{glycylamino}benzoate.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Utilized in the synthesis of peptide-based drugs and biomolecules.
  • Acts as a building block in the development of enzyme inhibitors.

Medicine:

  • Investigated for its potential use in drug delivery systems.
  • Studied for its role in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry:

  • Applied in the production of specialty chemicals and advanced materials.
  • Used in the formulation of coatings and polymers.

Comparison with Similar Compounds

    Methyl 4-{[N-(tert-butoxycarbonyl)alaninyl]amino}benzoate: Similar structure but with alanine instead of glycine.

    Methyl 4-{[N-(tert-butoxycarbonyl)valinyl]amino}benzoate: Contains valine instead of glycine.

    Methyl 4-{[N-(tert-butoxycarbonyl)leucinyl]amino}benzoate: Features leucine in place of glycine.

Uniqueness: Methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate is unique due to its specific combination of a Boc-protected glycine moiety and a benzoate ester. This structure allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)16-9-12(18)17-11-7-5-10(6-8-11)13(19)21-4/h5-8H,9H2,1-4H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIQYBZRSZSZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 4-amino-benzoate (3.58 g, 23.70 mmol) and N-Boc glycine (4.15 g, 23.70 mmol) were stirred in DMF (50 mL) at room temperature. BOP (11.52 g, 26.07 mmol) was added followed by the addition of DIEA (6.18 mL, 35.55 mmol). The resulting mixture was stirred at rt for 1.5 h. It was quenched with sat'd NaHCO3 and EtOAc. The organic layer was washed with H2O, brine (3×), dried (MgSO4), and concentrated to dryness to give 4-(2-tert-butoxycarbonylamino-acetylamino)-benzoic acid methyl ester (7.18 g, yield: 98%). 1H NMR (CDCl3) δ 9.16 (s, br, 1H), 7.96 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.4 Hz, 2H), 3.98 (s, 2H), 3.89 (s, 3H), 1.45 (s, 9H) ppm.
Quantity
3.58 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
11.52 g
Type
reactant
Reaction Step Two
Name
Quantity
6.18 mL
Type
reactant
Reaction Step Three

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